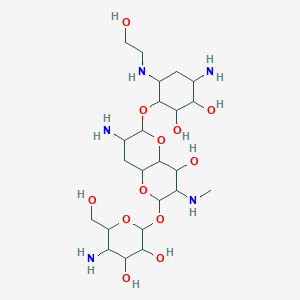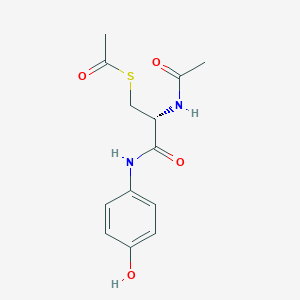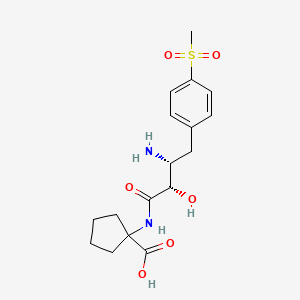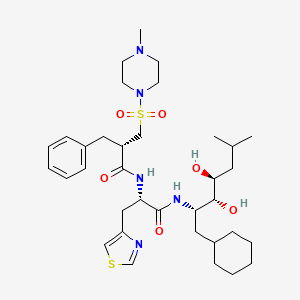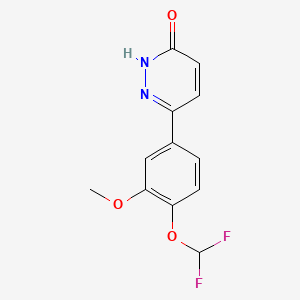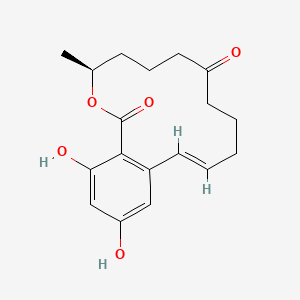
Tyrothricine
Vue d'ensemble
Description
La tyrothricine est un mélange d'antibiotiques isolé de la bactérie Brevibacillus brevis par René Dubos à la fin des années 1930 . Elle est composée de deux composants principaux : la gramicidine et la tyrocidine, qui sont tous deux de courts polypeptides qui perturbent les membranes cellulaires des bactéries principalement Gram-positives . En raison de sa toxicité, la this compound est utilisée par voie topique plutôt qu'internale .
Applications De Recherche Scientifique
La tyrothricine a un large éventail d'applications en recherche scientifique :
Médecine : Elle est utilisée dans des formulations topiques pour traiter les infections cutanées bactériennes et les plaies superficielles.
5. Mécanisme d'Action
La this compound exerce ses effets en perturbant les membranes cellulaires des bactéries. Le composant gramicidine forme des canaux ioniques dans la membrane cellulaire bactérienne, ce qui conduit à un déséquilibre ionique et à la mort cellulaire . La tyrocidine, quant à elle, interagit avec la bicouche lipidique de la membrane cellulaire, provoquant une déstabilisation de la membrane et une fuite du contenu cellulaire . Les deux composants agissent en synergie pour améliorer l'activité antimicrobienne de la this compound .
Composés Similaires :
Polymyxine B : Ce composé cible également la membrane cellulaire bactérienne et est utilisé pour traiter les infections bactériennes à Gram négatif.
Unicité de la this compound : La this compound est unique en raison de sa nature à deux composants, comprenant à la fois la gramicidine et la tyrocidine, qui travaillent ensemble pour perturber les membranes cellulaires bactériennes . Cette combinaison offre un large spectre d'activité contre les bactéries Gram-positives et certains champignons, ce qui en fait un outil précieux en recherche et en milieu clinique .
Mécanisme D'action
Target of Action
Tyrothricin, an antibiotic peptide complex, primarily targets Gram-positive bacteria and some fungal infections . It is produced and extracted from the aerobic Gram-positive bacillus Brevibacillus parabrevis . The complex is a mixture comprised of 60% tyrocidine cationic cyclic decapeptides and 40% neutral linear gramicidins .
Mode of Action
Tyrothricin interacts with its targets by disrupting their cell membranes . The tyrocidines in Tyrothricin have a β-sheet structure containing both L and D amino acids . This structure allows them to perturb the lipid bilayer of a microbe’s inner membrane by permeating the lipid phase of the membrane .
Biochemical Pathways
Tyrothricin affects the biochemical pathways related to cell membrane integrity. By disrupting the cell membranes of bacteria, it exerts a bactericidal effect, clearing the area of pathogenic bacteria and allowing the body to heal wounds or other damage to the skin .
Pharmacokinetics
The components of Tyrothricin are capable of disrupting eukaryotic cell membranes at high concentrations, resulting in toxicity . This manifests as hemolysis in systemic administration . It is thought that the cholesterol present in eukaryotic cells affords some resistance to the toxic mechanisms of tyrothricin .
Result of Action
The molecular and cellular effects of Tyrothricin’s action primarily involve the disruption of cell membranes, leading to the death of the targeted microbes . This bactericidal effect helps clear the area of pathogenic bacteria, facilitating the healing of wounds or other skin damage .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La tyrothricine est produite par la croissance de Bacillus brevis. La production implique la culture de la bactérie dans un milieu approprié, suivie de l'extraction et de la purification du mélange d'antibiotiques . Le processus comprend plusieurs étapes telles que la fermentation, la filtration et l'extraction par solvant pour isoler les composants actifs .
Méthodes de Production Industrielle : La production industrielle de this compound implique une fermentation à grande échelle de Bacillus brevis. Le bouillon de fermentation est soumis à une filtration pour éliminer les cellules bactériennes, et le filtrat est ensuite extrait avec des solvants organiques pour isoler la this compound . L'extrait brut est ensuite purifié en utilisant des techniques chromatographiques pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de Réactions : La tyrothricine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les liaisons peptidiques dans la this compound peuvent être hydrolysées en milieu acide ou basique, ce qui conduit à la dégradation des chaînes polypeptidiques .
Réactifs et Conditions Courants :
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec une activité biologique modifiée. Par exemple, l'oxydation de la this compound peut conduire à la formation de ponts disulfure entre les résidus de cystéine, affectant ses propriétés antimicrobiennes .
Comparaison Avec Des Composés Similaires
Colistin: Like tyrothricin, colistin is a polypeptide antibiotic that disrupts bacterial cell membranes.
Polymyxin B: This compound also targets the bacterial cell membrane and is used to treat Gram-negative bacterial infections.
Bacitracin: Bacitracin inhibits cell wall synthesis in bacteria and is used topically for skin infections.
Uniqueness of Tyrothricin: Tyrothricin is unique due to its dual-component nature, comprising both gramicidin and tyrocidine, which work together to disrupt bacterial cell membranes . This combination provides a broad spectrum of activity against Gram-positive bacteria and some fungi, making it a valuable tool in both research and clinical settings .
Propriétés
Numéro CAS |
1404-88-2 |
|---|---|
Formule moléculaire |
C65H85N11O13 |
Poids moléculaire |
1228.4 g/mol |
Nom IUPAC |
3-[(3R,6S,9S,12S,15S,17S,20S,22R,25S,28S)-20-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,22,25-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,18,21,24,27-nonaoxo-12-propan-2-yl-1,4,7,10,13,16,19,23,26-nonazabicyclo[26.3.0]hentriacontan-17-yl]propanoic acid |
InChI |
InChI=1S/C65H85N11O13/c1-38(2)32-49-60(84)74-52(36-42-20-12-7-13-21-42)65(89)76-31-15-23-53(76)63(87)73-51(34-41-18-10-6-11-19-41)61(85)70-47(33-40-16-8-5-9-17-40)57(81)48(37-54(67)78)71-59(83)46(28-29-55(79)80)68-50(35-43-24-26-44(77)27-25-43)62(86)75-56(39(3)4)64(88)69-45(22-14-30-66)58(82)72-49/h5-13,16-21,24-27,38-39,45-53,56,68,77H,14-15,22-23,28-37,66H2,1-4H3,(H2,67,78)(H,69,88)(H,70,85)(H,71,83)(H,72,82)(H,73,87)(H,74,84)(H,75,86)(H,79,80)/t45-,46-,47+,48-,49-,50-,51-,52+,53-,56-/m0/s1 |
Clé InChI |
NLJVXZFCYKWXLH-DXTIXLATSA-N |
SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)O)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
SMILES isomérique |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)[C@@H](NC(=O)[C@@H](N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
SMILES canonique |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)C(NC(=O)C(NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Apparence |
Solid powder |
Key on ui other cas no. |
1404-88-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Tyrothricin; Bactratycin; Coltirot; Dermotricine; Ginotricina; Hydrotricine; Martricin; Tyrex; Solutricine; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



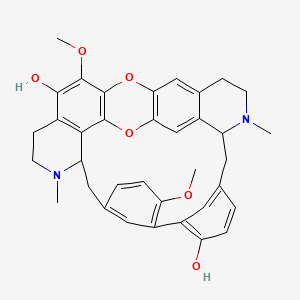
![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B1683615.png)
![4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B1683616.png)

